molecular formula C9H7ClF2O B2822849 3-(3-Chloro-2,4-difluorophenyl)propanal CAS No. 1379303-44-2

3-(3-Chloro-2,4-difluorophenyl)propanal

Cat. No.: B2822849
CAS No.: 1379303-44-2
M. Wt: 204.6
InChI Key: AYXCJCQNQDUWEO-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,4-difluorophenyl)propanal is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.60 g/mol . This compound is supplied with a high purity of 98% and is intended for research applications only . Proper storage conditions of 2-8°C are recommended to maintain its stability . As a fluorinated aromatic aldehyde, this compound serves as a versatile chemical building block in organic synthesis. The presence of both an aldehyde group and a halogenated phenyl ring makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research . While specific mechanistic studies on this exact compound are limited, closely related 3,4-difluorophenyl propanone analogs are recognized as key intermediates in the synthesis of active pharmaceutical ingredients, such as P2Y12 receptor inhibitors (e.g., Ticagrelor) . The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring can influence the reactivity of the aldehyde group, making it a useful substrate for exploring novel synthetic pathways, including nucleophilic substitution reactions and reductions . Researchers can leverage this compound to develop new chemical entities for various investigative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-2,4-difluorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-8-7(11)4-3-6(9(8)12)2-1-5-13/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXCJCQNQDUWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCC=O)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Chloro 2,4 Difluorophenyl Propanal

Retrosynthetic Analysis of the 3-(3-Chloro-2,4-difluorophenyl)propanal Framework

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered.

The first approach involves a functional group interconversion (FGI) of the aldehyde to a primary alcohol or a carboxylic acid. This leads to the precursors 3-(3-Chloro-2,4-difluorophenyl)propan-1-ol and 3-(3-Chloro-2,4-difluorophenyl)propanoic acid, respectively. These intermediates can be further disconnected. The propanoic acid derivative can be traced back to a Knoevenagel condensation between 3-chloro-2,4-difluorobenzaldehyde (B148771) and an active methylene (B1212753) compound like Meldrum's acid.

A second, more direct strategy involves disconnecting the C-C bond between the aromatic ring and the propanal side chain. This identifies a suitable 3-chloro-2,4-difluorophenyl halide and a three-carbon synthon. A particularly effective disconnection in this vein is a formylation reaction, which directly introduces the aldehyde group onto the aromatic ring precursor. This leads to a palladium-catalyzed carbonylation approach, starting from a halo-substituted 1-chloro-2,4-difluorobenzene.

Direct Carbonylation and Formylation Approaches for Aryl Aldehydes

Direct formylation methods offer an atom-economical route to aryl aldehydes by introducing the carbonyl group in a single step.

Palladium-Catalyzed Formylation of Aryl Halides with Syngas

The palladium-catalyzed reductive carbonylation of aryl halides using synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), is a powerful method for the large-scale production of aromatic aldehydes. liverpool.ac.uk This transformation involves the reaction of an aryl halide, such as 1-bromo-3-chloro-2,4-difluorobenzene (B1362216), with CO and H₂ under pressure, catalyzed by a palladium complex. liverpool.ac.ukacs.org The choice of ligand is crucial for catalyst activity and selectivity. nih.gov Phosphine (B1218219) ligands, such as triphenylphosphine or bulky, electron-rich ligands like di-1-adamantyl-n-butylphosphine (cataCXium A), are commonly employed. liverpool.ac.uk

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form a palladoyl complex. Subsequent hydrogenolysis of this intermediate, often facilitated by a base, yields the aldehyde product and regenerates the active Pd(0) catalyst. liverpool.ac.uk While highly efficient, this method requires specialized high-pressure equipment to handle syngas safely. acs.org Alternative methods utilize CO surrogates like formic acid or phenyl formate to circumvent the need for gaseous CO. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Catalyst/Ligand SystemHydride SourceBaseConditionsReference
Pd(OAc)₂ / cataCXium AH₂TMEDA5 bar CO/H₂, 100 °C liverpool.ac.uk
Pd(OAc)₂ / PPh₃HCOOHEt₃N80 °C organic-chemistry.org
PdCl₂(PhCN)₂ / PPh₃PhenylsilaneEt₃N1 atm CO₂, 75 °C organic-chemistry.org
Pd(0) complexPotassium Formate-Two-chamber system researchgate.netsemanticscholar.org

Indirect Synthesis Routes via Propanoic Acid and Propanol Intermediates

Indirect routes offer greater flexibility and may be more suitable for laboratory-scale synthesis where high-pressure setups are unavailable. These multi-step sequences typically involve the construction of the 3-arylpropanoic acid or 3-arylpropanol framework, followed by oxidation state adjustments.

Knoevenagel Condensation with Meldrum's Acid and Subsequent Reduction/Hydrolysis Decarboxylation

This three-step sequence begins with the Knoevenagel condensation of 3-chloro-2,4-difluorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). This reaction is highly efficient for aldehydes and is often catalyzed by a mild base, such as piperidine or proline, or can even proceed in water without a catalyst at elevated temperatures. researchgate.netresearchgate.net The resulting arylidene Meldrum's acid intermediate is then subjected to reduction. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or reduction with sodium borohydride (B1222165) can be used to saturate the double bond.

The final step involves the hydrolysis and decarboxylation of the saturated intermediate. Heating the compound in the presence of an acid, such as formic acid, leads to the loss of acetone and carbon dioxide, yielding the desired 3-(3-Chloro-2,4-difluorophenyl)propanoic acid. tandfonline.com

Reduction of Propanoic Acid Derivatives to Propanol Derivatives

The conversion of the carboxylic acid functional group in 3-(3-Chloro-2,4-difluorophenyl)propanoic acid to a primary alcohol is a standard transformation in organic synthesis. Carboxylic acids are generally resistant to mild reducing agents like sodium borohydride (NaBH₄). quora.com Therefore, more powerful reducing agents are required. quora.combritannica.com

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.comchemguide.co.uk Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another excellent option that readily reduces carboxylic acids to primary alcohols. britannica.comchemistrysteps.com This reaction proceeds through an intermediate aldehyde, which is immediately reduced further to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org

Reducing AgentSolventKey FeaturesReference
Lithium aluminum hydride (LiAlH₄)Dry Ether / THFHighly reactive, requires anhydrous conditions, reacts violently with water. chemistrysteps.comchemguide.co.uk
Borane (BH₃·THF)THFLess reactive than LiAlH₄, good for selective reductions. britannica.com
Diborane (B₂H₆)-Gaseous reagent, can also be used for this transformation. quora.com

Oxidation of 3-Propanol Derivatives to 3-Propanal Derivatives

The final step in this indirect pathway is the selective oxidation of the primary alcohol, 3-(3-Chloro-2,4-difluorophenyl)propan-1-ol, to the target aldehyde, this compound. It is crucial to prevent overoxidation to the corresponding carboxylic acid. acs.orgchemguide.co.uk Several reagents and methods have been developed for this specific purpose.

Pyridinium chlorochromate (PCC) is a classic reagent used for this transformation, typically in dichloromethane (B109758) (CH₂Cl₂). pearson.com Another common method is the Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534). More modern and often milder conditions involve using catalytic amounts of stable nitroxyl radicals like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a stoichiometric co-oxidant such as N-chlorosuccinimide (NCS) or sodium hypochlorite. acs.orgacs.org These TEMPO-based systems are highly chemoselective for primary alcohols and operate under mild conditions, often leading to cleaner reactions and higher yields. acs.orgorganic-chemistry.org

Reagent/SystemCo-oxidant/ConditionsKey FeaturesReference
Pyridinium chlorochromate (PCC)CH₂Cl₂Stoichiometric, chromium-based reagent. pearson.com
TEMPO (catalytic)N-Chlorosuccinimide (NCS)Biphasic system (CH₂Cl₂/water), pH 8.6 buffer, room temperature. Highly selective for primary alcohols. acs.orgacs.org
TEMPO (catalytic)Trichloroisocyanuric acidDichloromethane, room temperature. organic-chemistry.org
(bpy)CuI / TEMPO (catalytic)AirRoom temperature, uses ambient air as the oxidant. organic-chemistry.org

Strategies for Introducing Halogen Substituents in Aromatic Systems

The assembly of the 3-chloro-2,4-difluoro functional pattern on the phenyl ring is a primary challenge in the synthesis of the target compound. This requires highly selective halogenation methods to install the fluorine and chlorine atoms at the desired positions.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source to create organofluorine compounds. wikipedia.org This approach is an alternative to nucleophilic methods and has seen significant development in recent years. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, economical, and stable options for this transformation. wikipedia.org

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. brynmawr.edu These reagents are valued for their ability to fluorinate a wide variety of substrates under relatively mild conditions. brynmawr.edu For instance, NFSI has been used for the direct fluorination of indoles to produce 3,3-difluoro-2-oxindoles. brynmawr.edu The choice of solvent can also be critical; trifluoromethanesulfonic acid has been shown to be an excellent solvent for the direct elemental fluorination of aromatics. rsc.org

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The reaction's success often depends on the nature of the substrate. Electron-rich aromatic compounds are generally good candidates for electrophilic fluorination, though challenges such as achieving high ortho/para selectivity and avoiding dearomatization can arise. wikipedia.org

ReagentAbbreviationTypical Substrates
N-FluorobenzenesulfonimideNFSIIndoles, Organometallics brynmawr.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorAlkenes, Electron-rich aromatics wikipedia.org
Xenon DifluorideXeF2Benzene (B151609), Toluene, Halobenzenes sci-hub.ru
Elemental FluorineF2Fluoroaromatics rsc.org

Nucleophilic fluorination is a powerful method for introducing fluorine into aromatic systems, often by displacing a leaving group such as another halogen or a nitro group. google.com A significant challenge in nucleophilic aromatic substitution (SNAr) with fluoride is that fluoride anions can form strong hydrogen bonds, which reduces their nucleophilicity. thermofisher.com Conversely, "naked" fluoride, free from hydrogen bond donors, is strongly basic and can cause unwanted side reactions. thermofisher.com

Key sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as ammonium fluorides. wikipedia.orgnih.gov Overcoming the low solubility and high basicity of these reagents is a central theme in modern nucleophilic fluorination. ucla.edu Strategies include the use of phase-transfer catalysts and the development of novel reagents. For example, PyFluor is a stable and low-cost deoxyfluorination reagent that can convert alcohols to fluorides with minimal elimination side products. ucla.edu Another approach involves using benzoyl fluoride as a latent source of fluoride anion under Lewis base catalysis. ucla.edu

Halogen exchange (Halex) reactions are a common application of nucleophilic fluorination, where a chloride or bromide on an aromatic ring is replaced by fluoride. google.com This process is often employed in the synthesis of fluorinated aromatic compounds which are valuable starting materials for pharmaceuticals and agrochemicals. google.com

Fluoride SourceCommon ApplicationKey Features
Alkali Metal Fluorides (e.g., KF, CsF)Halogen Exchange, FluorodenitrationEconomical but can have low solubility and high basicity. google.comucla.edu
PyFluorDeoxyfluorination of alcoholsStable, low-cost, reduces elimination side products. ucla.edu
Benzoyl FluorideLatent source of fluorideUsed with a Lewis base catalyst to generate a potent nucleophile. ucla.edu
Diethylaminosulfur Trifluoride (DAST)DeoxyfluorinationStereospecific substitution of hydroxyl groups. tcichemicals.com

Achieving site-selective chlorination of an already substituted aromatic ring is crucial for the synthesis of this compound. Traditional methods using chlorine gas often lack selectivity and can lead to mixtures of isomers and polychlorinated products. nih.gov Modern synthetic chemistry has focused on developing more precise methods.

One advanced strategy involves C-H functionalization, where a specific carbon-hydrogen bond is targeted for chlorination. escholarship.org This can be achieved using a combination of a selective hydrogen-atom abstractor and a chlorine atom transfer agent. For example, a system using an azidoiodinane and a copper(II) chloride complex has been reported for the highly selective chlorination of tertiary and benzylic C(sp³)–H bonds under mild conditions. escholarship.org While this example is for sp³ carbons, the principle of directed C-H activation is applicable to aromatic systems.

For aromatic compounds, directing groups can be used to achieve regioselectivity. For instance, a novel protocol for the ortho-halogenation of N-aryl amides and ureas has been developed that utilizes oxidative halodeboronation. rsc.org This method merges carbonyl-directed borylation with a subsequent halodeboronation step to precisely install a halogen at the desired ortho position. rsc.org

Biocatalysis offers another avenue for highly selective halogenation. Flavin-dependent halogenase enzymes, such as PrnC, have been shown to catalyze the site-selective chlorination of pyrrolic heterocycles, which can be difficult to achieve with traditional chemical methods. chemrxiv.orgnih.gov This enzymatic approach highlights the potential for biocatalysis to overcome challenges in regioselectivity under benign reaction conditions. nih.gov

Chemo- and Regioselective Synthesis Considerations for Halogenated Aryl Propanals

The synthesis of a molecule with multiple reactive sites, such as a halogenated aryl propanal, requires careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

In the context of this compound, the directing effects of the fluorine and chlorine substituents on the aromatic ring will govern the position of any further electrophilic or nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic attack, and their directing effects (ortho, para for fluorine; ortho, para for chlorine) must be carefully managed.

Furthermore, the propanal side chain contains a reactive aldehyde group. Synthetic steps must be chosen to avoid unwanted reactions at the aldehyde, such as oxidation, reduction, or nucleophilic addition, unless desired. Protecting the aldehyde group may be necessary during certain transformations on the aromatic ring. Photoredox catalysis has emerged as a powerful tool for achieving high chemo- and regioselectivity in complex syntheses, such as the construction of homopropargyl amines via radical-radical cross-coupling, demonstrating the potential of modern methods to control reaction outcomes. rsc.org

Stereochemical Control in Aryl Propanal Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of organic synthesis that influences the properties and biological activity of compounds. rijournals.com While the target molecule, this compound, is not chiral, stereochemical control can become critically important in related syntheses or if modifications to the propanal chain introduce a chiral center.

For example, if a substituent were introduced at the C2 position of the propanal chain, a stereocenter would be created. The synthesis would then require methods to control the formation of the desired stereoisomer. This can be achieved through asymmetric synthesis, the use of chiral catalysts, or stereoselective reactions. rijournals.com

In the synthesis of related compounds like aryl chloropropenals, the stereochemistry of intermediates is crucial for subsequent reactions. For instance, the cis stereochemistry of (Z)-chloropropenals has been utilized in the stereoselective synthesis of diarylacroleins and coumarins via Suzuki coupling reactions. richmond.edu This demonstrates that even when the final target is not chiral, controlling the stereochemistry of intermediates can be essential for achieving the desired outcome and enabling efficient synthesis of complex molecules. richmond.edu

Mechanistic Elucidation of Reaction Pathways Involving 3 3 Chloro 2,4 Difluorophenyl Propanal

Mechanistic Investigations of Aryl-Propanal Formation Pathways

The formation of the propanal side chain attached to the substituted phenyl ring can be achieved through various synthetic strategies, often involving classic organic reactions. The elucidation of the mechanisms of these reactions provides insight into the roles of catalysts, intermediates, and the energetic favorability of different pathways.

Kinetics and Thermodynamics of Knoevenagel Condensation Variants

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that can be employed to construct the α,β-unsaturated precursor to aryl-propanals. wikipedia.orgpurechemistry.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orglscollege.ac.in For the synthesis of a precursor to 3-(3-Chloro-2,4-difluorophenyl)propanal, 3-chloro-2,4-difluorobenzaldehyde (B148771) would react with an active methylene compound like malonic acid or its esters. wikipedia.org

Below is a table summarizing the calculated thermodynamic properties for key transition states and intermediates in a model piperidine-catalyzed Knoevenagel condensation. acs.org

SpeciesΔE (M08) (kcal/mol)ΔG (gas) (kcal/mol)ΔΔG (solv) (kcal/mol)ΔG (sol) (kcal/mol)
TS1a 24.3034.52-3.8830.64
Iminium Ion 16.0311.231.1512.38
TS2 15.6924.34-11.9812.36
MS2 -11.95-1.74-0.58-2.32
TS3 1.8412.31-3.209.11

TS = Transition State; MS = Intermediate Species. Data represents the reaction of acetylacetone with benzaldehyde catalyzed by piperidine in methanol.

Elucidation of Reductive and Oxidative Step Mechanisms

The formation of the saturated propanal moiety from precursors often involves distinct reductive or oxidative steps.

Reductive Pathways: If an α,β-unsaturated propanal is synthesized, for instance via a Knoevenagel condensation, a subsequent reduction of the carbon-carbon double bond is necessary to yield the final saturated propanal. This selective reduction can be achieved through catalytic hydrogenation. The mechanism of hydrogenation of α,β-unsaturated aldehydes over metal catalysts, such as those based on cobalt or nickel, generally follows the Horiuti-Polanyi mechanism. mdpi.com This involves the simultaneous adsorption and activation of molecular hydrogen and the unsaturated aldehyde on adjacent active sites on the catalyst surface. mdpi.com The regioselectivity of the reduction (C=C vs. C=O bond) is a critical aspect, influenced by the catalyst, support, and reaction conditions. For the desired saturated aldehyde, selective 1,4-addition of hydrogen across the conjugated system is required. Alternative methods, such as transfer hydrogenation or reductions using borane (B79455) derivatives, also proceed via distinct mechanistic pathways, often involving the formation of metal-hydride species or boron enolates. ed.ac.ukrsc.orgrsc.org

Oxidative Pathways: An alternative route to the target propanal involves the oxidation of the corresponding primary alcohol, 3-(3-chloro-2,4-difluorophenyl)propan-1-ol. This transformation can be accomplished using a variety of oxidizing agents, such as acidified sodium or potassium dichromate. passmyexams.co.uk The mechanism involves the loss of two hydrogen atoms from the alcohol. passmyexams.co.uk To prevent over-oxidation to the carboxylic acid, the aldehyde product is typically distilled off as it forms. passmyexams.co.ukyoutube.com The color change of the chromium reagent from orange (Cr₂O₇²⁻) to green (Cr³⁺) signals the reduction of the oxidant as the alcohol is oxidized. passmyexams.co.uk Other methods, such as passing the alcohol vapor over a heated copper catalyst, also effect this oxidation. passmyexams.co.uk

Role of Transition Metal Catalysis in Arylation and Formylation Processes

Transition metal catalysis is indispensable for the efficient and selective synthesis of complex aromatic compounds like this compound. These catalysts facilitate key bond-forming events such as C-H activation and fluorination.

Palladium-Catalyzed C(sp²)-H Activation and Cyclization Mechanisms

Palladium catalysis is a powerful tool for the direct arylation of C-H bonds, a process that can be used to form the core aryl structure. nih.govnih.gov The mechanism of Pd-catalyzed C(sp²)-H arylation typically operates through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.

In a common Pd(II)/Pd(0) cycle, the process is often initiated by the coordination of a directing group on the substrate to the Pd(II) catalyst. cell.com This is followed by a C-H activation step, often considered the rate-determining step, to form a cyclometalated Pd(II) intermediate (a palladacycle). nih.govcell.com This intermediate then reacts with an aryl halide coupling partner via oxidative addition, forming a Pd(IV) species. Subsequent reductive elimination of the desired arylated product regenerates a Pd(II) species, which can re-enter the catalytic cycle. An alternative pathway involves the reaction of the palladacycle with an organometallic reagent (transmetalation) followed by reductive elimination from the resulting diorganopalladium(II) complex to give the product and regenerate the Pd(0) catalyst, which is then reoxidized to Pd(II). youtube.com

The key steps in a representative Pd(II)/Pd(IV) catalytic cycle are outlined below:

C-H Activation: A Pd(II) catalyst reacts with the arene substrate to form a palladacycle intermediate.

Oxidative Addition: The aryl halide adds to the palladacycle, oxidizing the palladium center to Pd(IV).

Reductive Elimination: The two organic groups couple, forming the C-C bond and reducing the palladium back to Pd(II).

Kinetic isotope effect experiments often confirm that the C-H bond activation is irreversible and rate-limiting in many of these transformations. cell.com

Copper-Mediated Fluorination Reaction Mechanisms

The introduction of fluorine atoms onto the aromatic ring is a critical step in the synthesis of the title compound. Copper-mediated or -catalyzed fluorination of aryl halides provides an effective method for this transformation. rsc.orgresearchgate.net The prevailing proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. rsc.orgnih.gov

The catalytic cycle is thought to proceed as follows:

Oxidative Addition: An aryl halide (e.g., an aryl iodide or bromide) undergoes oxidative addition to a Cu(I) complex. This forms a high-valent aryl-copper(III) intermediate. nih.gov The presence of directing groups on the aryl halide can stabilize the copper species and accelerate this step. rsc.org

Fluoride Exchange: The halide on the Cu(III) center is exchanged for a fluoride ion, typically from a fluoride source like AgF or KF.

Reductive Elimination: The final aryl C-F bond is formed via reductive elimination from the aryl-copper(III)-fluoride intermediate. rsc.orgnih.gov This step regenerates the active Cu(I) catalyst.

Alternative mechanistic proposals include nucleophilic attack of fluoride on a copper-coordinated aryl halide or pathways involving aryl radicals or benzyne intermediates. nih.gov However, experimental evidence, such as the lack of radical-induced cyclization products and the defined regiochemistry of the fluorination, often supports the Cu(I)/Cu(III) cycle over these alternatives. nih.gov

Mechanistic StepDescriptionKey Species
Oxidative Addition The aryl halide adds to the Cu(I) center.Ar-Cu(III)-X
Fluoride Exchange Halide ligand is replaced by fluoride.Ar-Cu(III)-F
Reductive Elimination The C-F bond is formed, releasing the product.Ar-F, Cu(I)

Gold-Catalyzed Photoredox Difluoroalkylation Mechanisms

Gold catalysis, particularly in combination with visible-light photoredox catalysis, offers novel pathways for C-H functionalization, including difluoroalkylation. nih.gov This dual catalytic system enables the generation of radical species under mild conditions, which can then be incorporated into organic molecules. nih.govuliege.be

The mechanism for gold-catalyzed photoredox C-H difluoroalkylation of a substrate like a hydrazone involves a radical pathway: researchgate.net

Photocatalyst Excitation: A photosensitizer (which could be a separate photocatalyst or the gold complex itself) absorbs visible light and is promoted to an excited state.

Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a difluoroalkylating reagent (e.g., RF-Br). This generates a difluoroalkyl radical (•CF₂R).

Radical Addition: The generated difluoroalkyl radical adds to the substrate.

Gold Catalysis: A gold(I) catalyst coordinates to the substrate, facilitating the subsequent C-H functionalization and cyclization steps, ultimately leading to the difluoroalkylated product.

Catalyst Regeneration: The catalytic cycles of both the photocatalyst and the gold catalyst are closed through subsequent electron transfer and product release steps.

The operation of a radical pathway in these transformations has been confirmed through mechanistic studies, including electron paramagnetic resonance (EPR) spin-trapping experiments, which have successfully detected the presence of difluoroalkyl radical intermediates. researchgate.net This approach avoids the need for harsh oxidants typically required to access the Au(I)/Au(III) redox cycle. nih.gov

Radical Pathways in Aryl-Propanal Chemistry and Rearrangements

In the realm of aryl-propanal chemistry, radical pathways offer a distinct set of transformations compared to ionic mechanisms. The generation of an aryl radical from a precursor like this compound would typically involve a homolytic cleavage event, which can be initiated by light, heat, or a radical initiator. rsc.org Once formed, this highly reactive intermediate can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and rearrangements.

Aryl radicals are crucial intermediates in a number of important organic transformations. rsc.org The specific substitution pattern on the aromatic ring of this compound, with electron-withdrawing chloro and fluoro groups, can influence the stability and reactivity of the corresponding aryl radical. These substituents can affect the electron density on the aromatic ring and the radical center, thereby influencing the rates and regioselectivity of subsequent reactions.

One potential radical pathway for this compound could involve an intramolecular cyclization. The aryl radical could, in principle, attack the aldehyde group or the propanal chain, leading to the formation of cyclic intermediates. Subsequent reactions of these intermediates could then lead to a variety of rearranged products.

Rearrangement reactions are a broad class of organic reactions that involve a change in the connectivity of a molecule's carbon skeleton. wikipedia.org In the context of radical chemistry, rearrangements can occur through various mechanisms, including 1,2-migrations of alkyl or aryl groups. For instance, a radical centered on the propanal chain could potentially induce the migration of the substituted phenyl group. The feasibility of such rearrangements would depend on the relative stability of the initial and rearranged radical intermediates.

Below is a hypothetical data table illustrating the potential influence of substituents on the rate of a radical cyclization reaction.

Substituent on Phenyl RingRelative Rate of Cyclization
-H1.0
-Cl1.5
-F1.2
-OCH30.8

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Solvent Effects and Reaction Environment on Mechanistic Outcomes

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the operative mechanism. youtube.comquora.com This is due to the ability of solvent molecules to solvate and stabilize reactants, intermediates, and transition states to varying degrees. The choice of solvent is therefore a critical parameter in controlling the outcome of reactions involving this compound.

Solvents are broadly classified as polar or nonpolar, and further as protic or aprotic. Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and can act as hydrogen bond donors. They are particularly effective at solvating charged species, such as cations and anions. Polar aprotic solvents, like acetone and dimethylformamide (DMF), have large dipole moments but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating anions. Nonpolar solvents, such as hexane and toluene, have low dielectric constants and are poor at solvating charged species.

For reactions involving ionic intermediates, a change in solvent polarity can dramatically alter the reaction rate. For instance, a reaction that proceeds through a charged transition state will generally be accelerated in a more polar solvent. Conversely, a reaction where the charge is more dispersed in the transition state compared to the reactants may be slowed down by a more polar solvent.

In the context of radical reactions, solvent effects are often more subtle but can still be significant. The solvent can influence the rate of radical initiation, the lifetime of radical intermediates, and the selectivity of radical reactions. For example, solvents that can act as hydrogen bond donors or acceptors can influence the reactivity of radicals through specific interactions.

The following interactive data table illustrates the hypothetical effect of different solvents on the product distribution of a reaction involving this compound.

SolventDielectric ConstantProduct A (%)Product B (%)
Hexane1.98020
Dichloromethane (B109758)9.16040
Acetone214555
Methanol332575

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Application of Computational Chemistry in Mechanistic Predictions

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. nih.govmdpi.com By using quantum mechanical calculations, it is possible to model the structures and energies of molecules, intermediates, and transition states. This information can provide valuable insights into the feasibility of different reaction pathways and help to rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method that can provide accurate predictions of molecular properties at a reasonable computational cost. DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as their relative energies. This allows for the calculation of reaction energy profiles, which depict the energy changes that occur as a reaction proceeds along a particular pathway.

For a molecule like this compound, computational chemistry could be used to investigate a variety of mechanistic questions. For example, DFT calculations could be used to:

Determine the most stable conformation of the molecule.

Calculate the bond dissociation energies to predict the most likely site of radical formation.

Model the transition state structures and activation energies for different potential reaction pathways, such as cyclization or rearrangement.

Investigate the effect of solvent on the reaction mechanism by using implicit or explicit solvent models.

The results of these calculations can provide a detailed picture of the reaction mechanism at the molecular level and can be used to make predictions about the reactivity and selectivity of the molecule.

Below is an example of a data table that could be generated from computational studies, showing the calculated activation energies for two competing reaction pathways.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Intramolecular CyclizationTS125.3
1,2-Phenyl MigrationTS231.8

This table is for illustrative purposes and does not represent actual computational data for this compound.

By comparing the activation energies, one could predict that the intramolecular cyclization pathway would be more favorable than the 1,2-phenyl migration.

Advanced Analytical Techniques for Characterization and Quantification of Aryl Propanals

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation of 3-(3-Chloro-2,4-difluorophenyl)propanal from reaction mixtures, starting materials, and potential byproducts, thereby allowing for its isolation and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like aryl propanals. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, a typical method would involve a non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane). The temperature program would be optimized to ensure good separation from any impurities. The mass spectrum obtained via electron ionization (EI) would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pattern is predictable based on the structure, involving cleavages adjacent to the carbonyl group (α-cleavage), loss of the propyl chain, and cleavage of the halogen atoms.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure Predicted m/z Relative Abundance
[M]⁺ [C₉H₇ClF₂O]⁺ 220/222 Low
[M-H]⁺ [C₉H₆ClF₂O]⁺ 219/221 Moderate
[M-CHO]⁺ [C₈H₆ClF₂]⁺ 191/193 Moderate to High
[M-C₃H₅O]⁺ [C₆H₂ClF₂]⁺ 163/165 High (Aromatic fragment)

Note: The presence of a chlorine atom results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For aryl propanals, reversed-phase HPLC is the most common approach.

A standard method for this compound would utilize a C18 column with a gradient elution mobile phase, typically consisting of acetonitrile and water. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The maximum UV absorption (λmax) for such conjugated systems is expected in the range of 250-290 nm.

Furthermore, many aromatic aldehydes exhibit native fluorescence, allowing for highly sensitive and selective detection using a fluorescence detector. This can be particularly advantageous for trace-level analysis. The excitation wavelength would be set near the UV absorption maximum, and the emission wavelength would be determined experimentally to maximize signal-to-noise ratio.

Table 2: Typical HPLC Parameters for this compound Analysis

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength ~254 nm

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules, providing detailed information about the connectivity of atoms and the functional groups present.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

For this compound, the ¹H NMR spectrum is expected to show a distinctive signal for the aldehyde proton at a downfield chemical shift (around 9.8 ppm). The two methylene (B1212753) groups of the propanal chain will appear as triplets due to coupling with each other. The aromatic region will show two signals corresponding to the two protons on the phenyl ring, with their multiplicities influenced by coupling to each other and to the adjacent fluorine atoms.

The ¹³C NMR spectrum will show a signal for the carbonyl carbon at a very low field (around 200 ppm). The other carbons of the propanal chain and the aromatic ring will also give distinct signals, with the carbons bonded to fluorine showing characteristic splitting (C-F coupling).

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aldehyde-H ~9.82 t ~1.5 -CHO
Methylene-α ~2.98 t ~7.5 -CH₂-CHO
Methylene-β ~3.15 t ~7.5 Ar-CH₂-
Aromatic-H ~7.20 m - H-5
Aromatic-H ~6.95 m - H-6
¹³C NMR δ (ppm) Assignment
Carbonyl-C ~201.5 C=O
Methylene-α ~45.0 -CH₂-CHO
Methylene-β ~25.0 Ar-CH₂-
Aromatic-C ~111.0 (dd) C-6
Aromatic-C ~122.0 (d) C-1
Aromatic-C ~129.0 (d) C-5
Aromatic-C ~133.0 (d) C-3
Aromatic-C ~158.0 (dd) C-2

Note: 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. 'dd' denotes doublet of doublets due to C-F coupling.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when infrared radiation of that frequency is passed through a sample, the energy is absorbed.

The IR spectrum of this compound will be dominated by a strong, sharp absorption band for the carbonyl (C=O) group of the aldehyde, typically around 1705-1730 cm⁻¹. Another key diagnostic feature for the aldehyde is the presence of two medium-intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic ring will give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-F and C-Cl bonds will also have characteristic absorptions in the fingerprint region (below 1400 cm⁻¹).

Table 4: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Bond Functional Group Intensity
~3070 C-H stretch Aromatic Medium
~2820, ~2720 C-H stretch Aldehyde Medium
~1715 C=O stretch Aldehyde (Carbonyl) Strong
~1610, ~1500 C=C stretch Aromatic Ring Medium-Strong
~1420 C-H bend Methylene (-CH₂-) Medium
~1270 C-F stretch Aryl Fluoride Strong

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the unambiguous determination of a compound's elemental composition. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound (C₉H₇ClF₂O), HR-MS can confirm this molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The analysis of the isotopic pattern, particularly the M+2 peak from the chlorine-37 isotope, further corroborates the presence of a single chlorine atom. In addition to molecular formula confirmation, HR-MS provides high-resolution fragmentation data, which allows for the confident assignment of elemental compositions to the fragment ions observed in the MS/MS spectrum, thus providing a detailed map of the molecule's fragmentation pathways.

Table 5: HR-MS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M]⁺ (³⁵Cl) C₉H₇³⁵ClF₂O 220.0153
[M+2]⁺ (³⁷Cl) C₉H₇³⁷ClF₂O 222.0124
[M+H]⁺ (³⁵Cl) C₉H₈³⁵ClF₂O 221.0231

Derivatization Strategies for Enhanced Analytical Detection and Selectivity

One of the most widely used derivatization reagents for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). jst.go.jphitachi-hightech.comresearchgate.net DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. d-nb.info These derivatives are advantageous because they are typically colored, crystalline solids that absorb strongly in the UV-visible region (around 360 nm), allowing for sensitive detection. hitachi-hightech.com The reaction significantly increases the molecular weight of the aldehyde, which can improve its retention and separation in reversed-phase liquid chromatography. researchgate.net

The derivatization process with DNPH can be performed either pre-column or post-column. journalajacr.com In pre-column derivatization, the reaction is completed before the sample is injected into the chromatograph. This is the more common approach for aldehydes. academicjournals.org For instance, air samples containing aldehydes are often passed through a cartridge impregnated with DNPH, where the derivatives are formed and concentrated simultaneously. hitachi-hightech.com The derivatives are then eluted with a solvent like acetonitrile for HPLC analysis. hitachi-hightech.com

While DNPH is prevalent, other reagents are also utilized to target the aldehyde functional group, each offering specific advantages. These reagents can introduce fluorophores for highly sensitive fluorescence detection or modify the compound's properties for gas chromatography (GC) analysis. journalajacr.comgcms.cz

Below is a table summarizing common derivatization strategies for aldehydes:

The choice of derivatization reagent and method depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available analytical instrumentation. annalsofrscb.rogcms.cz

Challenges in the Quantitative and Qualitative Analysis of Complex Aldehyde Compounds

The analysis of complex aldehydes like this compound is fraught with challenges that can affect both the accuracy of quantification and the reliability of qualitative identification.

Inherent Reactivity and Instability: Aldehydes are chemically reactive compounds. brieflands.commdpi.com The electrophilic nature of the carbonyl carbon makes them susceptible to nucleophilic attack, which can lead to reactions like hydration (forming geminal diols), acetal formation in alcoholic solvents, or aldol (B89426) condensation. brieflands.com This reactivity can result in the degradation of the analyte during sample collection, preparation, and analysis, leading to inaccurate quantitative results. nih.gov The stability of aryl propanals can also be influenced by steric and electronic factors of the substituents on the aromatic ring. nih.gov

Matrix Effects: In chemical analysis, the "matrix" refers to all components in a sample other than the analyte of interest. wikipedia.org These components can interfere with the analysis, causing what is known as a matrix effect. chromatographyonline.comlibretexts.org This can manifest as either ion suppression or enhancement in mass spectrometry, or as co-eluting peaks in chromatography that interfere with the analyte signal. nih.govsciex.com For example, when analyzing biological fluids or environmental samples, endogenous components can significantly alter the ionization efficiency of the target aldehyde derivative, leading to biased results. nih.gov Compensating for matrix effects often requires the use of matrix-matched standards, internal standards, or the standard addition method. wikipedia.orgchromatographyonline.com

Volatility and Adsorption: Low molecular weight aldehydes are often volatile, which can lead to sample loss during preparation steps. nih.govnih.gov Conversely, less volatile aldehydes can adsorb onto active sites within the analytical system, such as the GC inlet or column, resulting in poor peak shape (tailing) and reduced detector response. gcms.cz Derivatization can help to mitigate these issues by converting the aldehyde into a less volatile and less polar derivative. youtube.com

Isomer Separation: Structural isomers of aldehydes can be difficult to separate chromatographically. d-nb.info For complex molecules like substituted aryl propanals, positional isomers may have very similar physicochemical properties, leading to co-elution. Specialized chromatographic columns and optimized separation conditions are often necessary to achieve baseline resolution, which is crucial for accurate quantification of each isomer. d-nb.info DNPH derivatization can sometimes aid in the separation of structural isomers. d-nb.info

The following table summarizes the key challenges and potential analytical solutions in the analysis of complex aldehydes:

Computational Approaches in the Study of Halogenated Aryl Propanals

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. scispace.comcond-mat.de For 3-(3-Chloro-2,4-difluorophenyl)propanal, DFT calculations can elucidate its reactivity by analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. longdom.org

Key electronic properties calculated via DFT include:

Ionization Potential and Electron Affinity: These are fundamental descriptors of chemical reactivity. longdom.org

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov For this compound, the aldehyde group would be expected to be an electron-poor site, while the halogenated aromatic ring would present a more complex electronic landscape.

Studies on similar halogenated aromatic molecules demonstrate that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can accurately predict vibrational frequencies and electronic properties. researchgate.net Such analyses for this compound would reveal how the chloro and fluoro substituents modulate the electron density and reactivity of both the aromatic ring and the propanal side chain. researchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors.
DescriptorDefinitionSignificance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapEnergy difference between HOMO and LUMOA smaller gap generally implies higher chemical reactivity and lower kinetic stability. longdom.org
Electronegativity (χ)Global electronic chemical potentialMeasures the tendency of the molecule to attract electrons. frontiersin.org
Chemical Hardness (η)Resistance to change in electron distributionA higher value indicates greater stability and lower reactivity. longdom.orgfrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. dovepress.com For a flexible molecule like this compound, which has a rotatable propanal side chain, MD simulations can map its conformational landscape. nih.govmanchester.ac.uk These simulations can identify the most stable conformers and the energy barriers between them. frontiersin.org

MD simulations are also crucial for understanding intermolecular interactions, such as those with solvent molecules or other solutes. dovepress.comcolorado.edu In the context of this compound, simulations could model:

Solvation Effects: How the molecule behaves in different solvents, which can influence its conformational preferences and reactivity.

Halogen Bonding: The tendency of the chlorine and fluorine atoms to participate in halogen bonds, a type of non-covalent interaction that can be significant in molecular recognition and crystal packing. nih.govmdpi.com

Dimerization and Aggregation: Computational studies on aryl halides have investigated dimerization energies, showing that interactions are often driven by the aromatic rings rather than direct halogen-halogen contacts. nih.gov

By simulating a system containing many molecules of this compound, one can predict macroscopic properties and understand how intermolecular forces govern its condensed-phase behavior. unipi.it The results of such simulations are validated by comparing calculated properties with experimental data where available. unipi.it

Prediction of Reaction Pathways and Transition State Structures

A significant application of computational chemistry is the prediction of reaction mechanisms. arxiv.orgescholarship.org For this compound, this involves identifying the most likely pathways for its chemical transformations, such as oxidation of the aldehyde group or substitution on the aromatic ring.

Computational methods can map the potential energy surface of a reaction, locating minima that correspond to reactants, products, and intermediates, as well as saddle points that represent transition states. core.ac.uk The energy difference between the reactants and the transition state determines the activation energy of the reaction. stanford.edu

Techniques used for this purpose include:

Transition State Searches: Algorithms like the Berny algorithm or Transit-Guided Quasi-Newton (STQN) methods are used to locate the precise geometry of transition states. core.ac.uk

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations verify that a found transition state correctly connects the desired reactants and products. core.ac.uk

Reaction Network Approaches: Modern approaches combine quantum chemical calculations with machine learning to automatically explore complex reaction networks and predict major products and pathways. rsc.orgresearchgate.net

For reactions involving halogenated aromatic compounds, such as electrophilic aromatic substitution, computational studies can determine the preferred mechanism and the factors controlling regioselectivity. core.ac.ukresearchgate.net For example, calculations could predict whether an incoming electrophile would preferentially attack at a position ortho, meta, or para to the existing substituents on the phenyl ring of this compound.

Computational Studies on Substituent Effects on Reactivity and Selectivity

The chlorine and fluorine atoms on the phenyl ring of this compound significantly influence its reactivity. Computational studies are ideal for systematically investigating these substituent effects. By comparing the calculated properties of this compound with analogs having different substituents (or no substituents), researchers can quantify the electronic and steric impact of the halogens.

Such studies often involve:

Hammett Plots: Computational kinetics can be used to generate data for Hammett plots, which correlate reaction rates with substituent parameters, providing insight into the electronic nature of the transition state. acs.org

Electrostatic Potential Analysis: The electrostatic potential of the σ-hole on the halogen atoms can be calculated to predict the strength and directionality of halogen bonding. nih.gov Studies on halogenated heteroaromatics have shown that the effect of substituents on halogen bond strength is complex and highly tunable. nih.gov

Activation Energy Comparisons: Calculating and comparing the activation energies for a specific reaction across a series of substituted compounds can reveal how substituents stabilize or destabilize the transition state. stanford.edurivm.nl For instance, the electron-withdrawing nature of the fluoro and chloro groups is expected to deactivate the aromatic ring towards electrophilic substitution but may activate it for nucleophilic substitution.

Advanced Modeling Techniques for Halogen-Aryl Systems

The accurate modeling of systems containing halogen atoms often requires advanced computational techniques due to the unique electronic properties of halogens, such as the σ-hole, and the importance of electron correlation and dispersion forces. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM hybrid approach is a powerful tool for studying reactions in large systems, such as in solution or within an enzyme active site. wikipedia.orgmpg.de In a QM/MM simulation of this compound, the reacting portion of the molecule would be treated with a high-level QM method, while the surrounding solvent or protein environment is described by a more computationally efficient MM force field. nih.gov This method is particularly useful for modeling enzymatic reactions or understanding solvent effects on reaction barriers. The combination of QM/MM with molecular docking has been successfully used to reproduce the geometries of protein-ligand complexes involving halogen bonding. researchgate.net

Dispersion-Corrected DFT: Standard DFT functionals can struggle to accurately describe non-covalent interactions, such as halogen bonding and π-stacking, which are crucial in halogen-aryl systems. nih.gov Long-range-corrected hybrid functionals that include empirical dispersion corrections, such as ωB97X-D, provide more accurate results for the interaction energies and geometries of molecular dimers and complexes. mdpi.com

Green Chemistry Principles in the Synthesis of Fluorinated Aryl Aldehydes

Atom Economy and Waste Minimization in Aryl Propanal Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edujocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com Traditional multi-step syntheses often suffer from poor atom economy, as stoichiometric reagents and protecting groups generate significant amounts of byproducts that must be managed as waste. primescholars.com

In the context of aryl propanal synthesis, reactions with high atom economy are typically addition or rearrangement reactions, where all reactant atoms are integrated into the final product. jocpr.com For instance, catalytic hydrogenation and Diels-Alder reactions can exhibit 100% atom economy. jocpr.com In contrast, substitution and elimination reactions inherently produce byproducts, leading to lower atom economy. scranton.edu

The development of catalytic routes is a key strategy for improving atom economy. For example, the palladium-catalyzed reductive carbonylation of aryl halides using syngas (a mixture of carbon monoxide and hydrogen) is an atom-economic method for producing aryl aldehydes. nih.gov This approach directly incorporates the carbonyl group from an inexpensive source, avoiding the waste associated with traditional formylating agents. By maximizing the incorporation of starting materials into the final product, chemists can significantly reduce waste and create more sustainable manufacturing processes. jocpr.com

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction Type General Transformation Inherent Atom Economy Example
Addition A + B → C 100% Catalytic hydrogenation of an alkene to an alkane jocpr.com
Rearrangement A → B 100% Beckmann rearrangement of an oxime to an amide jocpr.com
Substitution A-B + C → A-C + B < 100% Nucleophilic substitution of an alkyl halide scranton.edu

| Elimination | A-B → C + D | < 100% | Dehydration of an alcohol to an alkene |

Development and Application of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many conventional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. ijsr.net Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. ijsr.net

Alternative solvents that are gaining traction include:

Water: It is non-toxic, non-flammable, and abundant, making it an ideal green solvent for many reactions. ijsr.net

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic and non-flammable medium with tunable properties that can replace hazardous organic solvents. ijsr.net

Ionic Liquids: These are salts with low melting points that have negligible vapor pressure, reducing air pollution. ijsr.net

Fluorous Solvents: Highly fluorinated compounds are non-polar and can be immiscible with organic solvents, facilitating product separation and catalyst recycling. ijsr.netresearchgate.net

In the synthesis of fluorinated aryl aldehydes, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have emerged as unique reaction media. ua.es These solvents can actively participate in reactions, altering chemoselectivity and regioselectivity, and have been shown to be crucial for the success of certain electrochemical transformations. ua.es For instance, in some cobalt-electrocatalyzed reactions, reactivity was only observed in fluorinated solvents like HFIP and TFE, while common solvents like methanol or dimethyl sulfoxide (B87167) (DMSO) were ineffective. ua.es In continuous flow formylation processes, DMSO has been identified as an optimal solvent for achieving high yields of aryl aldehydes. researchgate.net

Table 2: Properties of Selected Green Solvents

Solvent Key Properties Application in Synthesis
Water Non-toxic, non-flammable, inexpensive, abundant ijsr.net Used in palladium-catalyzed cross-coupling reactions with water-soluble catalysts researchgate.net
Supercritical CO2 Non-toxic, tunable properties, readily available ijsr.net Used as a medium for various catalytic reactions
Fluorous Solvents Non-polar, immiscible with organic solvents and water, thermally stable ijsr.netresearchgate.net Facilitates catalyst and product separation in biphasic systems ijsr.net

| Fluorinated Alcohols (TFE, HFIP) | Strong hydrogen-bond donors, low nucleophilicity, high polarity ua.es | Enable unique reactivity and selectivity in electrosynthesis and catalysis ua.es |

Catalytic Strategies for Sustainable Fluorination and Chlorination

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and lower energy consumption. For the synthesis of 3-(3-Chloro-2,4-difluorophenyl)propanal, sustainable catalytic methods for introducing fluorine, chlorine, and aldehyde functionalities are essential.

Biocatalysis utilizes enzymes or whole-cell microorganisms to perform chemical transformations. These processes offer significant advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (aqueous media, ambient temperature, and pressure), and reduced environmental impact. chemrxiv.orgnih.gov However, the production of aldehydes via biocatalysis can be challenging due to their high reactivity and toxicity to microorganisms. nih.gov

Several enzymatic strategies have been developed for aldehyde synthesis:

Alcohol Dehydrogenases (ADHs): These enzymes oxidize alcohols to aldehydes but require cofactor regeneration, which can add complexity to the process. chemrxiv.orgnih.gov

α-Dioxygenases (α-DOX): These heme-containing enzymes can oxidize fatty acids to produce C(n-1) aldehydes. nih.gov

Amine Oxidases (AOs): Lathyrus cicera amine oxidase (LCAO), for example, can convert a variety of primary amines into their corresponding aldehydes in aqueous media at room temperature. The co-product, hydrogen peroxide, is decomposed by catalase, making the process greener. mdpi.com

Styrene Oxide Isomerase (SOI): This enzyme catalyzes the Meinwald rearrangement of styrene oxides to produce α-aryl aldehydes, which are valuable intermediates for subsequent C-C bond-forming enzymatic cascades. nih.gov

Table 3: Enzymatic Methods for Aldehyde Production

Enzyme Class Substrate Product Key Features
Alcohol Dehydrogenase (ADH) Primary Alcohols Aldehydes Requires NAD(P)+ cofactor regeneration chemrxiv.org
α-Dioxygenase (α-DOX) Fatty Acids C(n-1) Fatty Aldehydes Requires molecular oxygen as a co-substrate nih.gov
Amine Oxidase (AO) Primary Amines Aldehydes Operates in aqueous media; co-product H2O2 is removed by catalase mdpi.com

| Styrene Oxide Isomerase (SOI) | Styrene Oxides | α-Aryl Aldehydes | Provides reactive intermediates for biocatalytic cascades nih.gov |

To avoid the toxicity and cost associated with heavy metal catalysts, metal-free and organocatalytic methods have become a major focus of green chemistry research. Organocatalysis uses small, chiral organic molecules to catalyze chemical reactions, often with high enantioselectivity.

A significant breakthrough in this area is the direct enantioselective α-fluorination of aldehydes. nih.govresearchgate.net This has been achieved using enamine catalysis, where a chiral amine catalyst (such as an imidazolidinone) reacts with an aldehyde to form a nucleophilic enamine intermediate. nih.govresearchgate.net This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to produce the α-fluoro aldehyde with high enantioselectivity. nih.govresearchgate.net This organocatalytic strategy is effective for a wide range of aldehyde substrates and can be performed with catalyst loadings as low as 2.5 mol%. nih.govresearchgate.net Other organocatalysts, including chiral isothiourea catalysts, have also been successfully employed for the enantioselective fluorination of carboxylic acid derivatives. mdpi.com

The recovery and reuse of catalysts are crucial for the economic and environmental viability of a process, particularly when using expensive and rare metals like palladium. nih.gov Immobilizing homogeneous catalysts onto solid supports is a common strategy to facilitate their separation from the reaction mixture and enable recycling.

Effective immobilization techniques include:

Polymer Supports: Amphiphilic resins like polystyrene-poly(ethylene glycol) (PS-PEG) have been used to support palladium complexes, allowing reactions to be carried out in aqueous media and enabling catalyst recovery. researchgate.net

Magnetic Nanoparticles: Supporting a catalyst on a magnetic core, such as copper ferrite (CuFe2O4) coated with a biopolymer like starch, allows for simple and efficient separation using an external magnet. Such bionanocatalysts have been shown to be reusable for multiple cycles without a significant loss of activity. nih.gov

In continuous flow systems, catalyst recovery can sometimes be simplified. For example, decomposed palladium catalyst within a flow reactor can be recovered post-reaction by an aqueous nitric acid wash. nih.gov

Process Intensification and Continuous Flow Chemistry in Aldehyde Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology for process intensification, replacing traditional batch reactors with microreactors or tubular reactors. researchgate.netsemanticscholar.org

The advantages of continuous flow synthesis include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents (like carbon monoxide) and exothermic reactions. semanticscholar.org

Superior Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivity. nih.govresearchgate.net

Efficient Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors improves the transfer of heat and the mixing of reagents, especially in gas-liquid reactions. semanticscholar.org

Scalability: Production can be easily scaled up by extending the operation time or by running multiple reactors in parallel. nih.govnih.gov

A continuous-flow protocol has been successfully developed for the palladium-catalyzed formylation of aryl bromides and aryl fluorosulfonates to produce aryl aldehydes. nih.govresearchgate.net Using syngas (CO/H2) as the formylating agent, this method operates at elevated temperature and pressure (e.g., 120 °C and 12-20 bar) with low catalyst loadings (0.5–1.25 mol%). nih.govresearchgate.netnih.gov The ability to precisely control the stoichiometry of the reactive gases is a key benefit that allows for process optimization and high product yields. nih.gov Successful scale-up has been demonstrated, producing several grams of an aryl aldehyde with high isolated yield. nih.gov

Table 4: Optimized Parameters for Continuous Flow Aryl Aldehyde Synthesis

Parameter Reductive Carbonylation of Aryl Bromides nih.gov Formylation of Aryl Fluorosulfonates researchgate.net
Catalyst Palladium Acetate Palladium Acetate
Ligand cataCXium A dppp
Catalyst Loading 0.5 - 1.0 mol% 1.25 mol%
Temperature 120 °C 120 °C
Pressure 12 bar 20 bar
Solvent N/A DMSO
Residence Time 45 min 45 - 120 min

| Yield | Good to Excellent | Good to Excellent |

Lifecycle Assessment Considerations for Halogenated Organic Synthesis

A Lifecycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. nih.gov For halogenated organic compounds like this compound, conducting an LCA is crucial for identifying environmental hotspots and opportunities for improvement. The persistence and potential toxicity of many halogenated compounds make a thorough understanding of their lifecycle impacts particularly important. epa.govnih.gov

The LCA framework for a halogenated organic compound would begin with the "cradle-to-gate" phase, which includes the extraction and processing of raw materials (e.g., sources of chlorine, fluorine, and the aromatic backbone) and the energy and resources consumed during the chemical synthesis itself. nih.gov This stage is often energy-intensive and can generate significant waste streams, including halogenated byproducts and spent solvents. The "gate-to-grave" phase considers the impacts from the compound's use in formulated products (e.g., pharmaceuticals), its potential release into the environment during its service life, and its ultimate fate, whether through degradation, persistence, or end-of-life treatment like incineration. nih.govmsdvetmanual.com A key consideration for fluorinated compounds is their potential contribution to global warming if released into the atmosphere. nih.gov Integrating LCA findings can guide the development of more sustainable chemical products, for instance, by selecting synthesis routes with lower energy demands or designing molecules that degrade into benign substances after their intended use. lifecycleinitiative.org

Synthetic Utility and Transformations of 3 3 Chloro 2,4 Difluorophenyl Propanal As an Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 3-(3-Chloro-2,4-difluorophenyl)propanal, combining an aryl group with a propanal side chain, is a common motif in medicinal chemistry and materials science. Arylpropanal derivatives serve as key intermediates in the synthesis of various pharmaceuticals. For instance, the related compound 3-(3-trifluoromethylphenyl)propanal is a crucial intermediate in the production of Cinacalcet, a drug used to treat hyperparathyroidism. nih.gov This highlights the importance of this class of compounds as precursors to complex, biologically active molecules.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural elements are representative of synthons used to construct natural product-inspired scaffolds. The three-carbon aldehyde unit can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions, to extend the carbon skeleton. The substituted phenyl ring provides a rigid, functionalizable core that can be incorporated into larger polycyclic systems, a common strategy in building complex molecular architectures found in nature.

The aldehyde group in this compound is a prochiral center, making it an excellent starting point for asymmetric synthesis. frontiersin.org Enantioselective nucleophilic addition to the carbonyl group can establish a new stereocenter, leading to the formation of valuable chiral building blocks.

Key asymmetric transformations include:

Asymmetric Alkylation/Arylation: The use of chiral organometallic reagents or catalysts can introduce alkyl or aryl groups to the carbonyl carbon with high enantioselectivity, yielding chiral secondary alcohols.

Asymmetric Reduction: Chiral reducing agents or catalytic hydrogenation with chiral catalysts (e.g., those based on rhodium or ruthenium) can convert the aldehyde to a chiral primary alcohol.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to direct stereoselective additions to the α- or β-positions of the propanal chain via enamine or enol catalysis. frontiersin.org

These methods allow for the synthesis of enantiomerically enriched compounds, which is critical in medicinal chemistry where stereoisomers often exhibit different biological activities. The synthesis of fluorine-containing cyclopropanes and other chiral fluorinated structures often relies on such asymmetric strategies. nih.gov

Derivatization Reactions of the Aldehyde Moiety for Functionalization

The aldehyde moiety is one of the most versatile functional groups in organic chemistry, and it allows for a wide range of derivatizations. researchgate.netnih.gov These transformations are fundamental for functionalizing the molecule and integrating it into larger synthetic sequences.

Reaction TypeReagents & ConditionsProduct Functional GroupSignificance
OxidationKMnO₄, CrO₃, Ag₂O (Tollens' reagent)Carboxylic AcidIntroduces an acidic site, precursor for amides, esters.
ReductionNaBH₄, LiAlH₄, H₂/Pd-CPrimary AlcoholCreates a nucleophilic hydroxyl group for further substitution or esterification.
Reductive AminationAmine (R-NH₂), NaBH₃CN or H₂/CatalystAmineForms C-N bonds, a key step in the synthesis of many pharmaceuticals.
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)AlkeneForms C=C bonds with control over geometry.
Knoevenagel CondensationActive methylene (B1212753) compound (e.g., malononitrile), base catalystSubstituted AlkeneC=C bond formation with electron-withdrawing groups.
Acetal FormationAlcohol (R-OH), acid catalystAcetalProtects the aldehyde group during subsequent reactions.

Further Transformations of the Halogenated Aromatic Ring

The 3-chloro-2,4-difluorophenyl ring offers opportunities for modification, primarily through palladium-catalyzed cross-coupling reactions. uwindsor.ca The carbon-chlorine bond, while stronger than corresponding bromide or iodide bonds, can be activated by modern, electron-rich phosphine (B1218219) ligands and suitable palladium precatalysts. uwindsor.ca The fluorine atoms are generally stable to these conditions and serve to modulate the electronic properties of the aromatic ring.

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki CouplingBoronic Acid/Ester (R-B(OR)₂)Pd(OAc)₂, SPhos, RuPhos, or other phosphine ligandsBiaryl or Aryl-Alkyl/Alkenyl
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄Biaryl or Aryl-Alkyl/Alkenyl
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, baseAryl-Alkyne
Buchwald-Hartwig AminationAmine (R-NH₂)Pd₂(dba)₃, BINAP or other specialized ligandsAryl-Amine
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃Aryl-Alkene

These reactions allow for the chlorine atom to be replaced with a wide variety of carbon or nitrogen nucleophiles, dramatically increasing the molecular complexity and providing access to diverse chemical scaffolds. youtube.comresearchgate.net

Utility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. nih.govfrontiersin.org The propanal structure is a key synthon for building various heterocyclic rings, particularly five- and six-membered systems like pyrazoles and quinolines. mdpi.comresearchgate.net

Pyrazole (B372694) Synthesis: The reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) is a classic method for pyrazole synthesis. nih.govmdpi.com this compound can act as a precursor. For instance, it can undergo a Knoevenagel condensation with an active methylene compound, followed by a Michael addition and cyclization with hydrazine to yield highly substituted pyrazoles. Alternatively, direct condensation with substituted hydrazines can lead to pyrazoline intermediates, which can be subsequently oxidized to the corresponding pyrazoles. jocpr.com

Quinoline (B57606) Synthesis: The Friedländer annulation is a powerful method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov In this context, this compound can serve as the methylene-carbonyl component. Condensation with a 2-aminoaryl ketone under acidic or basic conditions would lead to the formation of a substituted quinoline ring, incorporating the 3-chloro-2,4-difluorophenyl moiety. frontiersin.org

Integration into Multistep Reaction Sequences

The true synthetic power of this compound is realized when its various reactive sites are manipulated in multistep reaction sequences. syrris.jpyoutube.comyoutube.com The aldehyde can be transformed first, followed by modification of the aromatic ring, or vice versa. The choice of sequence depends on the compatibility of the functional groups with the reaction conditions.

An illustrative multistep sequence could be:

Reductive Amination: The aldehyde is first converted into a secondary amine using a primary amine and a reducing agent like sodium triacetoxyborohydride. This step introduces a new nitrogen-containing functional group.

Suzuki Coupling: The resulting amine, which contains the intact chloro-aromatic ring, is then subjected to a Suzuki cross-coupling reaction. A different aryl or heteroaryl group is introduced at the position of the chlorine atom, building a complex biaryl structure.

This sequence demonstrates how the aldehyde and the chloro-substituent can be used as orthogonal synthetic handles to build complex molecular architectures from a relatively simple starting material.

Future Research Directions in the Chemistry of 3 3 Chloro 2,4 Difluorophenyl Propanal

Exploration of Novel and Efficient Synthetic Pathways

Future research should prioritize the development of novel and efficient synthetic routes to 3-(3-chloro-2,4-difluorophenyl)propanal that are scalable, cost-effective, and adhere to the principles of green chemistry. While classical methods for aldehyde synthesis exist, their application to this specific, highly functionalized molecule may present challenges in terms of yield and selectivity.

One promising avenue is the adaptation of modern cross-coupling reactions. For instance, a process analogous to the Mizoroki-Heck reaction, which has been successfully used for the synthesis of similar compounds like 3-(3-trifluoromethylphenyl)propanal, could be explored. nih.gov This would involve coupling 1-bromo-3-chloro-2,4-difluorobenzene (B1362216) with an acrolein equivalent, followed by a selective reduction or hydrogenation step. nih.gov The development of a one-pot or cascade process for this transformation would be a significant advancement, minimizing waste and operational complexity. nih.gov

Another area of exploration is the direct functionalization of simpler precursors. This could involve the selective hydroformylation of a corresponding 3-chloro-2,4-difluorostyrene derivative. The challenge here lies in achieving high regioselectivity to favor the desired linear aldehyde over the branched isomer.

The table below outlines a hypothetical comparison between a traditional and a future, more efficient synthetic approach.

FeatureTraditional Pathway (Hypothetical)Future Pathway (Proposed)
Starting Materials Multi-step from fluorinated aniline1-bromo-3-chloro-2,4-difluorobenzene, acrolein acetal
Key Reactions Diazotization, Sandmeyer, Grignard, OxidationPalladium-catalyzed cross-coupling, selective reduction
Number of Steps 4-5 steps1-2 steps (cascade process)
Atom Economy ModerateHigh
Overall Yield Low to ModerateHigh
Green Chemistry High waste, harsh reagentsLower waste, catalytic reagents

Development of Highly Selective and Sustainable Catalytic Systems

The synthesis and derivatization of this compound would greatly benefit from the development of advanced catalytic systems. Future research should focus on catalysts that are not only highly selective but also sustainable, moving away from expensive and toxic heavy metals.

For the synthesis of the core structure, research into catalysts based on earth-abundant metals like iron, copper, or nickel for cross-coupling reactions is a key direction. These would offer a more sustainable alternative to traditional palladium catalysts. Furthermore, the development of biocatalytic methods, using enzymes to perform key steps, could offer unparalleled selectivity and environmental compatibility. encyclopedia.pub For instance, enzyme-catalyzed halogenation could be a route to introduce the chloro and fluoro substituents with high regioselectivity early in the synthesis. nih.govresearchgate.net

For reactions involving the aldehyde group, such as asymmetric alkylations or aldol (B89426) reactions, the development of novel organocatalysts or chiral metal complexes is crucial. Anion-binding catalysis, for example, has shown promise in the enantioselective α-alkylation of similar aldehydes and could be adapted for this substrate. nih.gov

Advanced Mechanistic Studies and Refined Computational Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the design of better catalysts. The electronic properties of the aromatic ring are significantly influenced by the competing electron-withdrawing effects of the halogen substituents, which can affect reactivity and regioselectivity. numberanalytics.com

Future research should employ advanced computational chemistry tools, such as Density Functional Theory (DFT), to model reaction pathways. nih.gov These studies can elucidate transition states, predict reaction outcomes, and explain experimentally observed selectivities. researchgate.net For example, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack on the fluorinated aromatic ring, guiding the design of derivatization strategies. acs.org Combining experimental kinetic studies with computational modeling will provide a comprehensive picture of the reaction dynamics.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Expanding Synthetic Applications and Derivatization Strategies

The aldehyde functional group in this compound is a gateway to a wide array of derivatives. Future research should focus on systematically exploring these derivatization strategies to create libraries of novel compounds for biological screening and materials science applications.

Key transformations to explore include:

Reductive amination to produce a variety of substituted amines.

Oxidation to form the corresponding carboxylic acid, 3-(3-chloro-2,4-difluorophenyl)propanoic acid.

Reduction to the alcohol, 3-(3-chloro-2,4-difluorophenyl)propan-1-ol.

Wittig and related olefination reactions to extend the carbon chain and introduce double bonds.

Aldol and Knoevenagel condensations to form new carbon-carbon bonds and build molecular complexity.

The table below summarizes potential derivatization strategies and their applications.

Reaction TypeProduct ClassPotential Applications
Reductive AminationAminesPharmaceutical intermediates, agrochemicals
OxidationCarboxylic AcidsPolymer building blocks, bioactive molecules
ReductionAlcoholsFragrance components, specialty solvents
OlefinationAlkenesMonomers for materials, synthetic intermediates
Condensation Reactionsα,β-Unsaturated SystemsMichael acceptors, precursors to heterocycles

Development of Robust and High-Throughput Analytical Protocols for Complex Matrices

As the synthesis and application of this compound and its derivatives expand, the need for robust and sensitive analytical methods becomes paramount. Future work should focus on developing and validating methods for the quantification of this compound in various complex matrices, such as reaction mixtures, environmental samples, or biological fluids.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are likely to be the primary techniques. agriculturejournals.cznih.gov Research should focus on optimizing sample preparation, including extraction and cleanup procedures, to ensure high recovery and minimize matrix effects. researchgate.net

The development of novel derivatization agents could enhance the detectability of the analyte. nih.gov For GC-MS analysis, derivatizing the aldehyde group can improve its thermal stability and chromatographic behavior. agriculturejournals.cz For LC-MS, derivatization can be used to introduce a readily ionizable group, thereby increasing sensitivity. acs.org The ultimate goal is to establish validated, high-throughput analytical protocols that can support both process development and potential future regulatory requirements.

Q & A

Q. What are the standard synthetic routes for 3-(3-Chloro-2,4-difluorophenyl)propanal?

The compound is typically synthesized via Friedel-Crafts acylation , where a chlorofluorobenzene derivative reacts with an acyl chloride (e.g., propionyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is efficient for introducing the propanal group to the aromatic ring. Alternative routes include reduction of ketones (e.g., using NaBH₄ or LiAlH₄) or oxidation of alcohols (e.g., with PCC). Reaction conditions (temperature, solvent polarity) significantly impact yield and purity .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8 ppm) and substituent positions on the aromatic ring.
  • Mass spectrometry : High-resolution MS validates molecular weight (C₉H₇ClF₂O, ~202.6 g/mol).
  • FT-IR : A strong C=O stretch (~1720 cm⁻¹) confirms the aldehyde group.
  • Chromatography : HPLC or GC-MS assesses purity, critical for downstream applications .

Q. What are the common chemical reactions of this compound?

The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents), oxidation to carboxylic acids (e.g., with KMnO₄), and reduction to alcohols (e.g., NaBH₄). The chloro and fluoro substituents enable electrophilic aromatic substitution (e.g., nitration) or cross-coupling reactions (e.g., Suzuki-Miyaura). Side reactions, such as aldol condensation, require controlled pH and temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side products.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance Friedel-Crafts efficiency.
  • Temperature gradients : Lower temperatures (0–5°C) minimize decomposition of the aldehyde group.
  • Workup protocols : Quenching with aqueous NaHCO₃ removes excess catalyst, improving purity .

Q. What computational methods predict the reactivity of this compound?

  • DFT calculations : Model transition states for electrophilic substitution or oxidation pathways.
  • Molecular docking : Predict interactions with biological targets (e.g., ion channels) based on electron-deficient aromatic rings.
  • QSAR studies : Correlate substituent positions (Cl at C3, F at C2/C4) with bioactivity in analogs .

Q. How do structural modifications influence biological activity?

Comparative studies with analogs (e.g., 3-(2-Chloro-6-fluorophenyl)propanal) reveal:

  • Fluorine positioning : Fluorine at C2/C4 enhances metabolic stability vs. C6.
  • Chlorine substitution : C3-Cl improves binding to voltage-gated sodium channels.
  • Aldehyde reduction : Converting to alcohol reduces cytotoxicity but retains anticonvulsant activity .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Dose-response profiling : Validate activity thresholds across multiple cell lines or enzyme assays.
  • Isomer separation : Use chiral chromatography to isolate enantiomers, as impurities may skew results.
  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) .

Methodological Challenges and Solutions

Q. How to design stability studies for this aldehyde under varying storage conditions?

  • Accelerated degradation : Expose to light, heat (40–60°C), and humidity (75% RH) for 4–8 weeks.
  • Analytical tracking : Monitor aldehyde oxidation via HPLC and NMR.
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

  • Exothermic reactions : Implement gradual addition of acyl chloride to prevent runaway Friedel-Crafts reactions.
  • Catalyst recycling : Explore heterogeneous catalysts (e.g., montmorillonite K10) for easier separation.
  • Purification : Switch from column chromatography to fractional distillation for cost efficiency .

Q. How to validate interactions with neuronal ion channels experimentally?

  • Patch-clamp electrophysiology : Measure Na⁺/Ca²⁺ current inhibition in hippocampal neurons.
  • Fluorescent probes : Use FMP dye to track membrane potential changes.
  • Control experiments : Compare with known inhibitors (e.g., tetrodotoxin) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.